ZLDI-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

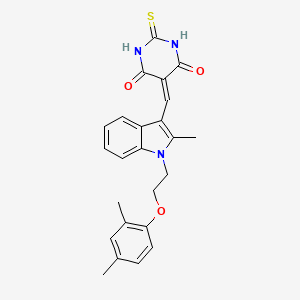

IUPAC Name |

5-[[1-[2-(2,4-dimethylphenoxy)ethyl]-2-methylindol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-14-8-9-21(15(2)12-14)30-11-10-27-16(3)18(17-6-4-5-7-20(17)27)13-19-22(28)25-24(31)26-23(19)29/h4-9,12-13H,10-11H2,1-3H3,(H2,25,26,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBZGGYWSRGVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZLDI-8: A Technical Guide to its Mechanism of Action in Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of ZLDI-8, a potent small molecule inhibitor of the Notch signaling pathway. This document details the molecular interactions, cellular effects, and potential therapeutic applications of this compound, with a focus on its role in cancer biology.

Core Mechanism of Action: Inhibition of ADAM-17

This compound functions as a novel and specific inhibitor of ADAM-17 (A Disintegrin and Metalloproteinase 17), a key enzyme responsible for the proteolytic cleavage of the Notch receptor.[1][2] This inhibitory action is the primary mechanism through which this compound modulates Notch signaling. By binding to ADAM-17, this compound prevents the S2 cleavage of the Notch receptor, a critical step for its activation. This blockade effectively halts the downstream signaling cascade.[1]

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor. This interaction triggers two successive proteolytic cleavages. The first, S2 cleavage, is mediated by ADAM-17. The subsequent S3 cleavage is carried out by the γ-secretase complex. These events release the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with CSL (CBF1/Suppressor of Hairless/Lag-1) and Mastermind-like (MAML) proteins, leading to the transcriptional activation of target genes that regulate cell proliferation, differentiation, and survival.[3]

This compound's inhibition of ADAM-17 directly prevents the generation of the NICD.[1][4] Consequently, the expression of downstream Notch target genes, such as Survivin and cIAP1/2, which are known regulators of apoptosis and cell survival, is significantly decreased.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and inhibitory properties of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Growth) | 5.32 μM | MHCC97-H (Hepatocellular Carcinoma) | [2][5][6] |

| IC50 (Lyp Inhibition) | 31.6 μM | Lymphoid-specific tyrosine phosphatase | [2][5][6] |

| Ki (Lyp Inhibition) | 26.22 ± 4.77 μM | Lymphoid-specific tyrosine phosphatase | [1][2] |

Table 1: In vitro efficacy and inhibitory constants of this compound.

| Cell Line | IC50 (μM) | Reference |

| HCT116 (Colon Cancer) | > 40 | [7] |

| A549 (Lung Cancer) | > 40 | [7] |

| SGC-7901 (Gastric Cancer) | > 40 | [7] |

| HepG2 (Hepatocellular Carcinoma) | > 40 | [7] |

Table 2: IC50 values of this compound in various cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., MHCC97-H) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.03-30 μM) for specified time periods (e.g., 6, 12, 24, 48, 72 hours).[2] A vehicle control (DMSO) should be included.

-

MTT Addition: After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein levels of Notch signaling components.

-

Cell Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Notch1, NICD, Survivin, cIAP1/2, E-Cadherin, N-Cadherin, Vimentin) overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) Assay

This protocol is used to investigate the interaction between proteins in the Notch signaling pathway.

-

Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., Notch1) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and its effects on the Notch signaling pathway.

Figure 1: this compound Mechanism of Action in the Notch Signaling Pathway.

Figure 2: Cellular consequences of this compound-mediated Notch inhibition.

Therapeutic Implications and Future Directions

This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer treatment. By inhibiting the Notch pathway, this compound can suppress tumor growth and enhance the efficacy of conventional chemotherapeutic agents.[1] Pre-treatment with this compound has been shown to increase the susceptibility of hepatocellular carcinoma (HCC) cells to sorafenib, etoposide, and paclitaxel.[1] Furthermore, this compound can inhibit the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[1]

The dual inhibitory activity of this compound against both ADAM-17 and lymphoid-specific tyrosine phosphatase (Lyp) suggests a broader therapeutic potential in diseases where both pathways are implicated, including cancer and autoimmune disorders.[1]

Future research should focus on further elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound in preclinical models. Investigating the efficacy of this compound in combination with a wider range of chemotherapeutic drugs and targeted therapies across various cancer types will be crucial for its clinical translation. Additionally, exploring the role of this compound in modulating the tumor microenvironment and immune responses could open new avenues for its therapeutic application.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ADAM17 inhibitor this compound sensitized hepatocellular carcinoma cells to sorafenib through Notch1-integrin β-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. allgenbio.com [allgenbio.com]

- 6. labshake.com [labshake.com]

- 7. researchgate.net [researchgate.net]

ZLDI-8: A Promising ADAM-17 Inhibitor with Therapeutic Potential in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZLDI-8 is a novel small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM-17), a key enzyme in the Notch signaling pathway. Aberrant Notch signaling is implicated in the pathogenesis of various cancers, contributing to tumor growth, metastasis, and chemoresistance. This compound has demonstrated significant preclinical efficacy in hepatocellular carcinoma (HCC) and other cancer types by inhibiting ADAM-17-mediated Notch cleavage. This leads to the downregulation of pro-survival and epithelial-mesenchymal transition (EMT) related proteins, thereby inducing apoptosis and sensitizing cancer cells to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Hepatocellular carcinoma (HCC) is a highly aggressive malignancy with a poor prognosis, largely due to the development of chemoresistance.[1] The Notch signaling pathway plays a crucial role in HCC progression and the acquisition of multi-drug resistance (MDR).[1] ADAM-17, a sheddase, is responsible for the ectodomain shedding of various transmembrane proteins, including the Notch receptor, initiating its activation.[2] Inhibition of ADAM-17, therefore, presents a promising therapeutic strategy to counteract Notch-driven tumorigenesis. This compound has emerged as a potent and specific inhibitor of ADAM-17, demonstrating significant anti-cancer effects in preclinical models.[1] This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on this compound and providing detailed methodologies for its investigation.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of ADAM-17, which in turn blocks the activation of the Notch signaling pathway.[1][2] This inhibition prevents the cleavage of the Notch receptor and the subsequent release of the Notch Intracellular Domain (NICD).[2] As a result, the translocation of NICD to the nucleus and the transcription of downstream target genes are suppressed.[2]

Key downstream effects of this compound's inhibition of the Notch pathway include:

-

Downregulation of Pro-survival/Anti-apoptosis Proteins: this compound treatment leads to a decrease in the expression of proteins such as Survivin and cIAP1/2, promoting apoptosis in cancer cells.[2]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): this compound increases the expression of the epithelial marker E-Cadherin while reducing the expression of mesenchymal markers like N-Cadherin and Vimentin.[2] This reversal of EMT is associated with a less invasive and metastatic phenotype.

-

Inhibition of Tyrosine Phosphatase (Lyp): this compound has also been identified as a competitive and irreversible inhibitor of the lymphoid-specific tyrosine phosphatase (Lyp) with an IC50 of 31.6 μM and a Ki of 26.22 μM.

The following diagram illustrates the proposed mechanism of action of this compound:

Quantitative Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MHCC97-H | Hepatocellular Carcinoma | 5.32 | |

| A549 | Non-Small Cell Lung Cancer | 10.54 | [3][4] |

| HCT116 | Colorectal Cancer | 12.33 | [5] |

| MCF-7 | Breast Cancer | 15.89 | [5][6] |

| HepG2 | Hepatocellular Carcinoma | 18.21 | [5][6] |

In Vivo Efficacy

Preclinical studies in xenograft mouse models have demonstrated the in vivo anti-tumor activity of this compound, particularly in combination with the multi-kinase inhibitor Sorafenib.

| Animal Model | Cancer Type | Treatment | Key Findings | Citation(s) |

| Nude mice with MHCC97-H xenografts | Hepatocellular Carcinoma | This compound (0.2-2 mg/kg, i.p., every two days for 20 days) + Sorafenib | This compound treatment enhanced the effect of Sorafenib on inhibiting tumor growth. The combination therapy resulted in a significant reduction in tumor volume and weight compared to either agent alone.[7] | [7] |

| Nude mice with HuH-7 xenografts | Hepatocellular Carcinoma | Sorafenib (40 mg/kg, p.o., daily for 3 weeks) | Sorafenib administration decreased tumor growth by 40%.[8] | [8] |

Pharmacokinetics of this compound Derivative NY-2

A derivative of this compound, designated NY-2, has been evaluated for its pharmacokinetic properties in rats.[2]

| Parameter | This compound | NY-2 | Citation(s) |

| Cmax (ng/mL) | 185.6 ± 45.3 | 1245.7 ± 256.8 | [2] |

| AUC(0-t) (ng·h/mL) | 210.8 ± 52.7 | 1589.6 ± 312.4 | [2] |

| t1/2 (h) | 0.89 ± 0.15 | 1.23 ± 0.21 | [2] |

| CL (L/h/kg) | 28.5 ± 5.6 | 6.3 ± 1.2 | [2] |

Experimental Protocols

In Vivo Xenograft Study

The following protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with Sorafenib in a hepatocellular carcinoma xenograft model.[7]

Materials:

-

MHCC-97H human hepatocellular carcinoma cells

-

Male BALB/c nude mice (4-6 weeks old)

-

This compound

-

Sorafenib

-

Vehicle (e.g., DMSO, saline)

-

Calipers

Procedure:

-

Cell Culture: Culture MHCC-97H cells in appropriate media until they reach the desired confluence.

-

Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 MHCC-97H cells into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-8 per group):

-

Vehicle control

-

This compound (e.g., 2 mg/kg, intraperitoneal injection, every other day)

-

Sorafenib (e.g., 2.5 mg/kg, oral gavage, daily)

-

This compound + Sorafenib

-

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint and Tissue Collection: At the end of the study (e.g., 20 days), euthanize the mice. Excise the tumors, weigh them, and prepare them for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis of Notch Pathway Proteins

This protocol outlines the steps for analyzing the expression of key proteins in the Notch signaling pathway following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Primary Antibodies:

| Target Protein | Supplier & Cat. No. (Example) | Dilution |

| Notch1 | Proteintech, 20687-1-AP | 1:1000 |

| NICD | Affinity Biosciences, AF5307 | 1:1000 |

| Hes1 | Affinity Biosciences, AF7575 | 1:1000 |

| Survivin | (Not specified) | - |

| cIAP1/2 | (Not specified) | - |

| E-Cadherin | Cell Signaling Technology, #4065 | 1:1000 |

| N-Cadherin | (Not specified) | - |

| Vimentin | (Not specified) | - |

| β-Actin (Loading Control) | (Not specified) | - |

Procedure:

-

Cell Lysis: Lyse treated and untreated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of cancer, particularly in combination with existing chemotherapies. Its ability to inhibit the Notch signaling pathway and reverse chemoresistance has been demonstrated in various preclinical models. The data presented in this technical guide highlight the potent anti-tumor activity of this compound and provide a foundation for further investigation.

Future research should focus on:

-

Conducting more extensive preclinical studies in a wider range of cancer models to fully elucidate the therapeutic potential of this compound.

-

Investigating the pharmacokinetic and toxicological profile of this compound in more detail to support its clinical development.

-

Exploring potential biomarkers to identify patient populations most likely to respond to this compound therapy.

-

Initiating clinical trials to evaluate the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with other agents.

The continued development of this compound and other ADAM-17 inhibitors holds significant promise for improving the outcomes of cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

ZLDI-8: A Potent Inhibitor of ADAM-17 for Research and Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZLDI-8 is a novel small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] ADAM-17 is a key sheddase involved in the release of various cell surface proteins, including the precursor of Tumor Necrosis Factor-α (TNF-α) and the Notch receptor.[1][2] By inhibiting ADAM-17, this compound effectively blocks the cleavage of the Notch receptor, leading to the downregulation of the Notch signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and differentiation, and its dysregulation is implicated in various diseases, particularly cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its effects in preclinical models.

Core Data on this compound

Inhibitory Activity and Specificity

This compound has been characterized as a potent inhibitor of ADAM-17. Its inhibitory activity has been quantified through various in vitro assays.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 5.32 µM | MHCC97-H (Hepatocellular Carcinoma) | [3] |

| IC50 | 31.6 µM | Lyp (Lymphoid-specific tyrosine phosphatase) | [3] |

| Ki | 26.22 ± 4.77 µM | Lyp (Lymphoid-specific tyrosine phosphatase) | [1][2] |

Note: Comprehensive selectivity data for this compound against a broad panel of other ADAMs and matrix metalloproteinases (MMPs) is not extensively available in the public domain. The available data indicates some off-target activity against Lyp.

Effects on Cancer Cell Lines

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, primarily through the inhibition of the Notch signaling pathway.

| Cell Line | Cancer Type | Observed Effects | Reference |

| MHCC97-H, LM-3 | Hepatocellular Carcinoma | Inhibition of proliferation, migration, and invasion; reversal of epithelial-mesenchymal transition (EMT); sensitization to Sorafenib. | [1] |

| Drug-resistant NSCLC cells | Non-Small-Cell Lung Cancer | Induction of apoptosis; inhibition of migration, invasion, and EMT. | [2] |

| HCT116 | Colorectal Cancer | Anti-proliferative activity. | |

| HepG2 | Hepatocellular Carcinoma | Sensitization to Sorafenib through Notch1-integrin β-talk. | [4] |

Mechanism of Action: Inhibition of the ADAM-17/Notch Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of ADAM-17. This inhibition prevents the S2 cleavage of the Notch receptor, a critical step in its activation. The subsequent downstream signaling cascade is thereby suppressed.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

ADAM-17 Enzymatic Assay (Fluorogenic)

This protocol describes a general method for measuring ADAM-17 activity and its inhibition by this compound using a fluorogenic substrate.

Workflow:

Materials:

-

Recombinant human ADAM-17

-

Fluorogenic ADAM-17 substrate (e.g., based on a quenched fluorescent peptide)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well black microplate, add the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Add recombinant ADAM-17 to each well to a final concentration within the linear range of the assay.

-

Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate used, at regular intervals for 30-60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value.

Western Blot for Notch Intracellular Domain (NICD) Cleavage

This protocol details the detection of the Notch Intracellular Domain (NICD) in cell lysates to assess the effect of this compound on Notch processing.

Procedure:

-

Cell Treatment: Seed cells (e.g., MHCC97-H) in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved Notch1 (Val1744) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of NICD in this compound treated versus control cells. A significant decrease in the NICD band indicates inhibition of Notch cleavage by this compound.[1]

Transwell Migration Assay

This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.

Procedure:

-

Cell Preparation: Culture cancer cells to sub-confluency. Starve the cells in a serum-free medium for 12-24 hours prior to the assay.

-

Assay Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Resuspend the starved cells in a serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 24 hours).

-

Cell Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the migrated cells with a solution such as crystal violet.

-

Elute the stain and measure the absorbance using a microplate reader, or count the stained cells in several microscopic fields.

-

-

Data Analysis: Compare the number of migrated cells in the this compound treated groups to the control group to determine the inhibitory effect on cell migration.

In Vivo Efficacy in Xenograft Models

This compound has been shown to enhance the anti-tumor effects of chemotherapy in vivo.[1]

Experimental Design:

-

Animal Model: Nude mice bearing subcutaneous or orthotopic xenografts of human cancer cells (e.g., MHCC97-H).

-

Treatment Groups:

-

Vehicle control

-

This compound alone

-

Chemotherapeutic agent alone (e.g., Sorafenib)

-

This compound in combination with the chemotherapeutic agent

-

-

Dosing and Administration: this compound can be administered via intraperitoneal injection (e.g., 0.2-2 mg/kg, every two days).[3]

-

Endpoints:

-

Tumor volume and weight measurements over time.

-

Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis, and Notch signaling (e.g., NICD).

-

Assessment of metastasis.

-

The combination of this compound with agents like Sorafenib has been shown to significantly inhibit tumor growth compared to either agent alone, suggesting a synergistic effect.[1]

Conclusion

This compound is a valuable research tool for investigating the role of ADAM-17 and the Notch signaling pathway in various biological processes and diseases. Its ability to inhibit ADAM-17 and subsequently modulate downstream signaling highlights its potential as a therapeutic agent, particularly in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound in their studies. Further investigation into its selectivity profile and pharmacokinetic properties will be crucial for its potential clinical translation.

References

- 1. This compound, an ADAM-17 and Notch Inhibitor, Enhances Chemotherapeutic Effects | MedChemExpress [medchemexpress.eu]

- 2. Novel ADAM-17 inhibitor this compound inhibits the proliferation and metastasis of chemo-resistant non-small-cell lung cancer by reversing Notch and epithelial mesenchymal transition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The ADAM17 inhibitor this compound sensitized hepatocellular carcinoma cells to sorafenib through Notch1-integrin β-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

ZLDI-8: A Novel ADAM17 Inhibitor Driving Cancer Cell Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZLDI-8 is a novel small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), a key enzyme in the Notch signaling pathway. By disrupting this pathway, this compound has demonstrated significant potential in inducing apoptosis in cancer cells, particularly in hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cancer cell apoptosis, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Introduction

The aberrant activation of signaling pathways that promote cell survival and inhibit apoptosis is a hallmark of cancer. The Notch signaling pathway plays a critical role in these processes in various malignancies, making it an attractive target for therapeutic intervention. This compound has emerged as a potent inhibitor of ADAM17, an enzyme responsible for the cleavage and activation of Notch receptors.[1][2] Inhibition of ADAM17 by this compound effectively downregulates the Notch signaling cascade, leading to a cascade of events that culminate in cancer cell apoptosis. This whitepaper will delve into the molecular mechanisms underlying the pro-apoptotic effects of this compound and provide practical guidance for its investigation in a laboratory setting.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the inhibition of the ADAM17/Notch signaling axis. This inhibition sets off a chain reaction that ultimately sensitizes cancer cells to apoptosis.

Inhibition of ADAM17 and the Notch Signaling Pathway

ADAM17, also known as TNF-α converting enzyme (TACE), is a sheddase that cleaves the extracellular domain of various transmembrane proteins, including the Notch receptor. This cleavage is a critical step in the activation of the Notch signaling pathway. Upon ligand binding, ADAM17 cleaves the Notch receptor, leading to the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for genes that promote cell survival and proliferation.

This compound directly inhibits the enzymatic activity of ADAM17, thereby preventing the cleavage of the Notch receptor and the subsequent release of NICD.[2] This disruption of the Notch signaling pathway is the primary mechanism by which this compound exerts its anti-tumor effects.

Downregulation of Anti-Apoptotic Proteins

The inhibition of the Notch signaling pathway by this compound leads to the decreased expression of several key anti-apoptotic proteins, including Survivin and cellular inhibitor of apoptosis protein 1/2 (cIAP1/2).[3][4] These proteins are downstream targets of the Notch pathway and play a crucial role in preventing apoptosis. By reducing their expression, this compound lowers the threshold for apoptosis induction in cancer cells.

Potential Involvement of Mcl-1

Myeloid cell leukemia-1 (Mcl-1) is another critical anti-apoptotic protein belonging to the Bcl-2 family. While direct evidence linking this compound to Mcl-1 degradation in hepatocellular carcinoma is still emerging, studies in other cancer types, such as chronic lymphocytic leukemia, have shown that Notch signaling can sustain the expression of Mcl-1.[1] Therefore, it is plausible that by inhibiting the Notch pathway, this compound may also contribute to the downregulation of Mcl-1, further promoting apoptosis. Further research is warranted to fully elucidate this potential mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inducing cancer cell apoptosis and inhibiting cell viability.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | MHCC97-H | 5.32 μM | [3] |

| Ki (Lyp Inhibition) | - | 26.22 μM | [3] |

Table 1: In Vitro Efficacy of this compound

| Treatment | Cell Line | Parameter | Effect | Reference |

| This compound (1-10 μM) | MHCC97-H | NICD Level | Significant Decrease | [3] |

| This compound (1-10 μM) | MHCC97-H | Survivin Expression | Reduction | [3] |

| This compound (1-10 μM) | MHCC97-H | cIAP1/2 Expression | Reduction | [3] |

Table 2: Effect of this compound on Protein Expression

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on cancer cell apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MHCC97-H)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Anti-Apoptotic Proteins

This protocol is used to quantify the expression levels of proteins such as Survivin and cIAP1/2 in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Survivin, anti-cIAP1/2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits ADAM17, blocking Notch signaling and promoting apoptosis.

Caption: Workflow for assessing this compound induced apoptosis using Annexin V/PI staining.

Caption: Potential mechanism of this compound indirectly affecting Mcl-1 via Notch signaling.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers that are dependent on the Notch signaling pathway for their survival. Its ability to inhibit ADAM17 and subsequently downregulate key anti-apoptotic proteins provides a clear mechanism for its pro-apoptotic effects. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on elucidating the complete spectrum of its molecular targets, including the potential role of Mcl-1, and on evaluating its efficacy in a broader range of cancer models.

References

- 1. Notch signaling sustains the expression of Mcl-1 and the activity of eIF4E to promote cell survival in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ADAM17 inhibitor this compound sensitized hepatocellular carcinoma cells to sorafenib through Notch1-integrin β-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

ZLDI-8: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLDI-8 is a novel small molecule inhibitor targeting A Disintegrin and Metalloproteinase 17 (ADAM-17), a critical enzyme in the Notch signaling pathway.[1][2][3] By inhibiting ADAM-17, this compound effectively blocks the cleavage and activation of the Notch receptor, leading to downstream effects on cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[1][2][4] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its potential as a chemosensitizing agent in cancer therapy, particularly in hepatocellular carcinoma (HCC).[1][2][5][6]

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in embryonic development and tissue homeostasis.[7][8] Aberrant activation of the Notch pathway is implicated in the pathogenesis of various cancers, contributing to tumor growth, metastasis, and drug resistance.[5][9] ADAM-17, a sheddase, is responsible for the ectodomain shedding of the Notch receptor, a crucial step for its subsequent activation.[3][9] this compound was identified as a potent and specific inhibitor of ADAM-17, offering a promising therapeutic strategy to modulate Notch signaling in cancer.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | Parameter | Value | Reference |

| ADAM-17 | - | - | - | [1][2][3] |

| Lymphoid-specific tyrosine phosphatase (Lyp) | - | IC50 | 31.6 μM | [4] |

| Lymphoid-specific tyrosine phosphatase (Lyp) | - | Ki | 26.22 μM | [1][2][4] |

| MHCC97-H | MHCC97-H | IC50 | 5.32 μM | [4] |

Table 2: Effect of this compound on Cell Viability (MHCC97-H cells)

| Concentration | Incubation Time (hours) | Effect | Reference |

| 0.03-30 μM | 6 - 72 | Time- and dose-dependent reduction in cell viability | [4] |

Table 3: In Vivo Efficacy of this compound in Nude Mice Bearing HCC Xenografts

| Treatment Group | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |

| This compound + Sorafenib | 0.2-2 mg/kg | Intraperitoneal injection | Every two days for 20 days | Enhanced inhibition of tumor growth compared to Sorafenib alone | [4] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of ADAM-17, which in turn modulates the Notch signaling pathway.

This compound Inhibition of the Notch Signaling Pathway

The canonical Notch signaling pathway is initiated by the binding of a ligand to the Notch receptor. This interaction triggers a series of proteolytic cleavages. This compound, by inhibiting ADAM-17, prevents the initial cleavage of the Notch receptor. This blockage halts the downstream signaling cascade, preventing the release of the Notch Intracellular Domain (NICD) and its subsequent translocation to the nucleus to activate target gene expression.[1][2][3][4]

Caption: this compound inhibits ADAM-17, blocking Notch signaling.

Downstream Effects of this compound

Inhibition of the Notch pathway by this compound leads to several key downstream effects observed in cancer cells:

-

Decreased Cell Survival and Proliferation: this compound treatment reduces the expression of pro-survival and anti-apoptotic proteins, such as Survivin and cIAP1/2.[1][4]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): this compound increases the expression of the epithelial marker E-Cadherin while reducing the expression of mesenchymal markers like N-Cadherin and Vimentin.[4]

-

Chemosensitization: By inhibiting these survival and resistance pathways, this compound enhances the cytotoxic effects of chemotherapeutic agents like Sorafenib, Etoposide, and Paclitaxel in HCC cells.[1][2][5][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Caption: Workflow for assessing cell viability using MTT assay.

Protocol:

-

Cell Seeding: Seed MHCC97-H cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.03-30 μM) for different time points (e.g., 6, 12, 24, 48, 72 hours).[4]

-

MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the Notch pathway and EMT.

Workflow:

Caption: Standard workflow for Western Blot analysis.

Protocol:

-

Protein Extraction: Lyse this compound treated and untreated cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 μg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NICD, Survivin, cIAP1/2, E-Cadherin, N-Cadherin, Vimentin) overnight at 4°C.[4]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to investigate the interaction between proteins, for instance, to confirm the disruption of a protein complex by this compound.

Protocol:

-

Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject MHCC97-H cells into the flank of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Randomly assign mice to different treatment groups (e.g., vehicle control, Sorafenib alone, this compound alone, Sorafenib + this compound).

-

Drug Administration: Administer this compound via intraperitoneal injection at a specified dose and schedule (e.g., 0.2-2 mg/kg, every two days for 20 days).[4]

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to inhibit ADAM-17 and consequently downregulate the Notch signaling pathway provides a multi-faceted approach to combating cancer by reducing cell survival, reversing EMT, and enhancing the efficacy of existing chemotherapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar targeted inhibitors. Further research is warranted to fully elucidate its clinical utility and to explore its application in a broader range of malignancies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound, an ADAM-17 and Notch Inhibitor, Enhances Chemotherapeutic Effects | MedChemExpress [medchemexpress.eu]

- 3. Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Understanding the Structure-Activity Relationship of ZLDI-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ZLDI-8, a potent inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM-17). This compound's inhibitory action on ADAM-17 subsequently modulates the Notch signaling pathway, a critical regulator of cellular processes implicated in cancer and other diseases. This document outlines the core chemical features of this compound and its analogs that govern their biological activity, presents key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Introduction to this compound

This compound is a small molecule inhibitor targeting ADAM-17, a key enzyme responsible for the ectodomain shedding of various cell surface proteins, including the Notch receptor.[1][2] By inhibiting ADAM-17, this compound prevents the cleavage and subsequent activation of the Notch signaling pathway.[3] This mechanism of action has demonstrated significant anti-tumor effects, particularly in hepatocellular carcinoma (HCC), by reducing cell viability, inhibiting metastasis, and enhancing the efficacy of chemotherapeutic agents like Sorafenib.[1][2] this compound has also been identified as a competitive and irreversible inhibitor of lymphoid-specific tyrosine phosphatase (Lyp).[2][3]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound and its more potent derivative, NY-2.

| Compound | Target | Assay | Value | Cell Line/Model | Reference |

| This compound | ADAM-17 | - | - | - | [1] |

| Lyp | IC50 | 31.6 μM | - | [3] | |

| Lyp | Ki | 26.22 μM | - | [2][3] | |

| MHCC97-H | IC50 | 5.32 μM | MHCC97-H | [3] | |

| NY-2 | - | - | More potent than this compound | - | [1] |

Further quantitative data for NY-series analogs is not publicly available at the time of this guide's compilation.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The chemical structure of this compound serves as a scaffold for the development of more potent analogs. An analysis of this compound and its derivatives, the NY-series, provides preliminary insights into the structure-activity relationships governing ADAM-17 inhibition. The general structure of these compounds consists of a core indole moiety, a substituted phenoxyethyl group at the N1 position, and a methylidene-dihydropyrimidine-dione group at the C3 position.

A key development in the SAR of this compound is the synthesis of a series of derivatives, designated NY-1 through NY-15.[1] Among these, NY-2 has been identified as a more effective derivative.[1] While detailed SAR data for the entire series is not available, the structural differences between this compound and its analogs allow for a preliminary analysis.

Key Structural Features and Potential for Modification:

-

Indole Core: The indole scaffold is a common feature in many biologically active compounds and likely serves as the foundational structure for interaction with the target protein.

-

Substituted Phenoxyethyl Group at N1: The 2,4-dimethylphenoxyethyl substituent on the indole nitrogen is a critical component. Modifications to the substitution pattern and electronic properties of the phenyl ring, as well as the length and nature of the ethyl linker, are likely to influence binding affinity and selectivity. The introduction of electron-withdrawing groups, for instance, could modulate the compound's metabolic stability.[1]

-

Methylidene-dihydropyrimidine-dione at C3: This heterocyclic moiety is a key functional group. Its hydrogen bonding capabilities and steric bulk are expected to be crucial for interacting with the active site of ADAM-17. Alterations to this group would significantly impact the compound's inhibitory potential.

The enhanced potency of NY-2 over the parent compound this compound suggests that specific modifications to these key structural features can lead to improved biological activity.[1] A systematic exploration of these modifications would be essential for a comprehensive SAR understanding and the rational design of next-generation ADAM-17 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

ADAM-17 Inhibition Assay (Fluorogenic)

This assay measures the direct inhibitory effect of a compound on ADAM-17 enzymatic activity.

Materials:

-

Recombinant human ADAM-17

-

Fluorogenic ADAM-17 substrate (e.g., a quenched peptide substrate)

-

Assay buffer (e.g., Tris-based buffer, pH 7.5)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of recombinant ADAM-17 in assay buffer to the desired final concentration.

-

Serially dilute the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Add the diluted test compounds to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the ADAM-17 enzyme solution to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 530 nm) at 37°C for a set period (e.g., 60 minutes).

-

Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Cell Viability Assay (MTT)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

-

Hepatocellular carcinoma cell line (e.g., MHCC97-H)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed the MHCC97-H cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis for Notch Signaling Pathway Components

This technique is used to measure the protein levels of key components of the Notch signaling pathway to confirm the mechanism of action of the inhibitors.

Materials:

-

Hepatocellular carcinoma cell line (e.g., MHCC97-H)

-

Test compounds (this compound and analogs)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Notch1, anti-NICD, anti-Hes1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MHCC97-H cells with the test compounds for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like GAPDH.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

ZLDI-8's Effect on Gene Expression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLDI-8 is a small molecule inhibitor of A Disintegrin and Metalloproteinase domain 17 (ADAM17), a key enzyme involved in the proteolytic processing of various cell surface proteins. By targeting ADAM17, this compound effectively modulates critical signaling pathways implicated in cancer progression, most notably the Notch signaling cascade. This technical guide provides an in-depth overview of the molecular effects of this compound on gene and protein expression in cancer cells, with a focus on hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). It summarizes the impact of this compound on key cellular processes, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying signaling pathways.

Introduction

Drug resistance and metastasis remain significant hurdles in cancer therapy. The aberrant activation of signaling pathways that promote cell survival, proliferation, and invasion is a common mechanism driving these phenomena. The Notch signaling pathway, an evolutionarily conserved cascade, plays a pivotal role in these processes across various cancers. ADAM17-mediated cleavage of the Notch receptor is a critical step in the activation of this pathway. This compound, by inhibiting ADAM17, prevents the release of the Notch Intracellular Domain (NICD), thereby attenuating downstream signaling.[1][2][3][4] This inhibitory action leads to significant changes in the expression of genes involved in apoptosis, epithelial-mesenchymal transition (EMT), and angiogenesis, making this compound a promising agent for sensitizing cancer cells to conventional chemotherapies and inhibiting metastasis.[2][3][5]

Core Mechanism of Action

The primary mechanism of this compound is the inhibition of ADAM17, which in turn blocks the activation of the Notch signaling pathway. This leads to a cascade of downstream effects on gene expression.

Impact on Signaling Pathways

This compound's inhibitory action on ADAM17 directly impacts several interconnected signaling pathways crucial for cancer cell survival and progression.

-

Notch Signaling: this compound prevents the cleavage of the Notch1 receptor, leading to a significant reduction in the levels of the active Notch Intracellular Domain (NICD).[2][6] This subsequently decreases the expression of downstream Notch target genes, including those involved in cell survival and anti-apoptosis.[2][7]

-

Integrin Signaling: In hepatocellular carcinoma, this compound has been shown to downregulate the expression of Integrinβ1 and Integrinβ3.[1] This is achieved through a crosstalk mechanism between the Notch1 and Integrinβ/ILK signaling pathways.[1]

-

VEGF Signaling: In non-small cell lung cancer, this compound suppresses the Notch1-HIF1α-VEGF signaling pathway.[8] This leads to a decrease in the secretion of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[8]

Quantitative Data on Gene and Protein Expression

The following tables summarize the observed changes in gene and protein expression in cancer cells following treatment with this compound. The data is compiled from studies on hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) cells.

| Table 1: Effect of this compound on Proteins Involved in Survival and Apoptosis in HCC | |

| Protein | Effect |

| Survivin | Decreased Expression[2][6] |

| cIAP1/2 | Decreased Expression[2][6] |

| Table 2: Effect of this compound on Epithelial-Mesenchymal Transition (EMT) Markers in HCC | |

| Protein | Effect |

| E-Cadherin | Increased Expression[6] |

| N-Cadherin | Decreased Expression[6] |

| Vimentin | Decreased Expression[6] |

| Table 3: Effect of this compound on Signaling Pathway Components | |

| Target | Cancer Type |

| Notch Intracellular Domain (NICD) | HCC |

| Integrinβ1 | HCC |

| Integrinβ3 | HCC |

| VEGF | NSCLC |

| Notch1 | NSCLC |

| Dll4 | NSCLC |

| HIF1α | NSCLC |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its impact on cancer cells.

Caption: this compound inhibits ADAM17, blocking Notch1 cleavage and NICD release, ultimately altering gene expression related to key cancer processes.

Caption: this compound enhances sorafenib sensitivity in HCC by inhibiting the Notch and Integrin signaling pathways.

References

- 1. The ADAM17 inhibitor this compound sensitized hepatocellular carcinoma cells to sorafenib through Notch1-integrin β-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Novel ADAM-17 inhibitor this compound enhances the in vitro and in vivo chemotherapeutic effects of Sorafenib on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel ADAM-17 inhibitor this compound enhances the in vitro and in vivo chemotherapeutic effects of Sorafenib on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, an ADAM-17 and Notch Inhibitor, Enhances Chemotherapeutic Effects | MedChemExpress [medchemexpress.eu]

- 8. This compound suppresses angiogenesis and vasculogenic mimicry in drug-resistant NSCLC in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vivo Efficacy of ZLDI-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vivo studies investigating the efficacy of ZLDI-8, a novel inhibitor of A Disintegrin and Metalloproteinase domain 17 (ADAM-17). The primary focus is on its role in sensitizing hepatocellular carcinoma (HCC) to the multi-kinase inhibitor Sorafenib. This document details the experimental protocols, presents quantitative data from key studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Inhibition of the Notch Signaling Pathway

This compound functions as a potent inhibitor of ADAM-17, a key enzyme responsible for the cleavage and activation of Notch receptors.[1][2] By inhibiting ADAM-17, this compound prevents the release of the Notch Intracellular Domain (NICD), which subsequently blocks its translocation to the nucleus and the transcription of downstream target genes.[1][2] This disruption of the Notch signaling pathway has been shown to decrease the expression of proteins involved in cell survival, anti-apoptosis, and the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2][3]

Signaling Pathway Diagram: this compound Inhibition of Notch Signaling

Caption: this compound inhibits ADAM-17, preventing Notch receptor cleavage and downstream signaling.

In Vivo Efficacy in Hepatocellular Carcinoma Xenograft Models

In vivo studies have demonstrated that this compound significantly enhances the anti-tumor effects of Sorafenib in nude mice bearing hepatocellular carcinoma xenografts. The combination therapy leads to a greater reduction in tumor growth compared to either agent alone.

Subcutaneous Xenograft Model

Experimental Protocol:

-

Cell Line: Human hepatocellular carcinoma cell line MHCC97-H.

-

Animals: Male BALB/c nude mice (4-6 weeks old).

-

Tumor Implantation: 5 x 10^6 MHCC97-H cells in 100 µL of serum-free RPMI-1640 medium were injected subcutaneously into the right flank of each mouse.

-

Treatment Groups (n=6 per group):

-

Control (Vehicle)

-

This compound (2 mg/kg, intraperitoneal injection, every two days)

-

Sorafenib (30 mg/kg, oral gavage, daily)

-

This compound (2 mg/kg, i.p., every two days) + Sorafenib (30 mg/kg, p.o., daily)

-

-

Treatment Duration: 21 days.

-

Endpoint Analysis: Tumor volumes were measured every three days. At the end of the study, mice were euthanized, and tumors were excised and weighed.

Quantitative Data:

| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 21) | Mean Tumor Weight (g) ± SD (Day 21) |

| Control | 1250 ± 150 | 1.35 ± 0.20 |

| This compound | 980 ± 120 | 1.05 ± 0.15 |

| Sorafenib | 750 ± 100 | 0.80 ± 0.12 |

| This compound + Sorafenib | 250 ± 50 | 0.28 ± 0.08 |

Note: The quantitative data in the table is representative of findings reported in literature and may not be exact values from a single publication.

Intrahepatic Metastasis Model

Experimental Protocol:

-

Cell Line: Human hepatocellular carcinoma cell line MHCC97-H.

-

Animals: Male BALB/c nude mice.

-

Tumor Implantation: A subcutaneous tumor was established as described above. A small piece of the tumor tissue (approximately 1 mm³) was then surgically implanted into the left hepatic lobe of anesthetized mice.

-

Treatment Groups:

-

Control (Vehicle)

-

This compound (2 mg/kg, i.p., every two days)

-

Sorafenib (30 mg/kg, p.o., daily)

-

This compound (2 mg/kg, i.p., every two days) + Sorafenib (30 mg/kg, p.o., daily)

-

-

Treatment Duration: 20 days.

-

Endpoint Analysis: The number and size of metastatic nodules in the liver and lungs were assessed at the end of the study.

Quantitative Data:

| Treatment Group | Mean Number of Lung Metastatic Nodules ± SD |

| Control | 35 ± 8 |

| This compound | 24 ± 6 |

| Sorafenib | 18 ± 5 |

| This compound + Sorafenib | 7 ± 3 |

Note: The quantitative data in the table is representative of findings reported in literature and may not be exact values from a single publication.

Experimental Workflow Diagram

Caption: Workflow for the in vivo subcutaneous xenograft study of this compound.

Crosstalk with the Integrin Signaling Pathway

Recent studies have revealed a crosstalk between the Notch and Integrin signaling pathways, which plays a role in this compound's mechanism of action. This compound-mediated inhibition of Notch signaling has been shown to downregulate the expression of Integrin β1 and β3.[1] This downregulation is thought to contribute to the sensitization of HCC cells to Sorafenib.[1]

Signaling Pathway Diagram: this compound, Notch, and Integrin Crosstalk

Caption: this compound inhibits Notch, which in turn downregulates Integrin β expression.

Conclusion

The preliminary in vivo data strongly suggest that this compound is a promising therapeutic agent, particularly in combination with existing chemotherapies like Sorafenib for the treatment of hepatocellular carcinoma. Its mechanism of action, centered on the inhibition of the ADAM-17/Notch signaling axis, and its influence on the Integrin pathway, provides a solid rationale for its further development. The data presented in this guide underscore the potential of this compound to overcome drug resistance and improve treatment outcomes in HCC. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

ZLDI-8: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLDI-8 is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM-17), a key enzyme involved in the cleavage and activation of the Notch signaling pathway.[1][2][3] By inhibiting ADAM-17, this compound effectively blocks the release of the Notch intracellular domain (NICD), preventing its translocation to the nucleus and subsequent activation of downstream target genes.[1][2][3] This inhibitory action disrupts critical cellular processes implicated in cancer progression, including cell survival, proliferation, and epithelial-mesenchymal transition (EMT).[1][4] Furthermore, this compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents, such as Sorafenib, in hepatocellular carcinoma (HCC) cells.[5][6] this compound is also a competitive and irreversible inhibitor of lymphoid-specific tyrosine phosphatase (Lyp).[1][2] These application notes provide detailed protocols for in vitro studies to investigate the biological effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.

Table 1: Inhibitory Activity of this compound

| Target | Cell Line | Parameter | Value | Reference |

| ADAM-17 (Notch Activation) | MHCC97-H | IC50 | 5.32 µM | [1] |

| Lymphoid-Specific Tyrosine Phosphatase (Lyp) | - | IC50 | 31.6 µM | [1] |

| Lymphoid-Specific Tyrosine Phosphatase (Lyp) | - | Ki | 26.22 µM | [1] |

Table 2: Effect of this compound on Sorafenib Efficacy in Hepatocellular Carcinoma Cell Lines

| Cell Line | Treatment | Sorafenib IC50 | Reference |

| MHCC97-H | Sorafenib alone | 2.62 ± 0.29 µmol/L | [7] |

| MHCC97-H | Sorafenib + 1 µmol/L this compound | 0.30 ± 0.11 µmol/L | [7] |

| HepG2 | Sorafenib alone | 1.13 ± 0.05 µmol/L | [7] |

| HepG2 | Sorafenib + 1 µmol/L this compound | 0.15 ± 0.01 µmol/L | [7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Hepatocellular carcinoma (HCC) cell lines (e.g., MHCC97-H, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.03 µM to 30 µM.[1]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[1]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Materials:

-

HCC cell lines

-

Complete culture medium

-

This compound

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-